molecular formula C10H12N2O B13932081 2-(m-Toluidino)-2-oxazoline CAS No. 65536-43-8

2-(m-Toluidino)-2-oxazoline

Cat. No.: B13932081
CAS No.: 65536-43-8
M. Wt: 176.21 g/mol
InChI Key: MKENSKQNBRWBOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolamine, 4,5-dihydro-N-(3-methylphenyl)- stands out due to its unique combination of chemical stability, reactivity, and biological activity. Its specific substitution pattern on the oxazole ring imparts distinct properties that make it valuable for various scientific and industrial applications .

Properties

CAS No.

65536-43-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-10-11-5-6-13-10/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI Key

MKENSKQNBRWBOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NCCO2

Origin of Product

United States

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